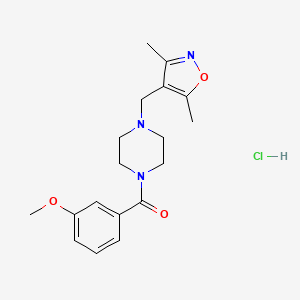![molecular formula C17H16FN3O B2407298 3-Fluor-4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitril CAS No. 2380143-58-6](/img/structure/B2407298.png)
3-Fluor-4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
FPB-Derivate wurden über eine unkomplizierte Route synthetisiert, die Piperidin-4-carbonsäure, 1,3-Difluorbenzol und verschiedene Halogenderivate umfasst. Diese Verbindungen zeigen bei bestimmten Konzentrationen antibakterielle Wirkungen gegen Staphylococcus aureus (MTCC 3160) . Weitere Forschungsarbeiten könnten ihr Potenzial als antimikrobielle Mittel untersuchen.
Anti-Fibrose-Aktivität
Screening-Ergebnisse zeigen, dass einige FPB-Derivate eine bessere Anti-Fibrose-Aktivität aufweisen als bestehende Medikamente wie Pirfenidon auf Hepatischen Sternzellen (HSC-T6) . Die Untersuchung ihrer Wirkmechanismen und potenziellen klinischen Anwendungen bei fibrotischen Erkrankungen wäre wertvoll.
Organische Synthese
FPB dient als Zwischenprodukt bei der Synthese anderer Verbindungen, einschließlich des aktiven Metaboliten des Antipsychotikums Risperidon. Forscher können seine Rolle bei der Entwicklung neuer Pharmazeutika erforschen .
Chemische Biologie und Pharmazeutische Chemie
Der Isoxazolring in FPB ist ein vielseitiges Gerüst mit Anwendungen in Analgetika, Antikonvulsiva, Antipsychotika, Antikrebsmitteln und antimikrobiellen Mitteln. Substituierte 1,2-Benzoxazole, zu denen FPB gehört, sind in diesen Bereichen besonders relevant .
Enzyminhibition
N-Benzylpiperidin-Benzisoxazol-Derivate (verwandt mit FPB) hemmen selektiv Acetylcholinesterase und machen sie zu potenziellen Kandidaten für die Behandlung der Alzheimer-Krankheit .
Industrielle Synthese und Chemische Forschung
FPB kann als Baustein in organischen Synthesen und chemischen Forschungsprozessen eingesetzt werden. Seine einzigartige Struktur bietet Möglichkeiten zur Entwicklung neuer Moleküle mit unterschiedlichen Eigenschaften .
Wirkmechanismus
Target of Action
The primary target of 3-Fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial component of the MAPK signaling pathway, which plays a significant role in various cellular processes such as proliferation, differentiation, and stress response.
Mode of Action
It is likely that the compound binds to the active site of the kinase, thereby inhibiting its activity . This inhibition could lead to alterations in the MAPK signaling pathway, affecting the cellular processes it regulates.
Biochemical Pathways
The MAPK signaling pathway is the primary biochemical pathway affected by this compound. This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. Inhibition of MAPK14 by the compound could disrupt this signal transduction, potentially leading to altered gene expression and cellular responses .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation and can have an active effect .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific cellular context. Given its target, the compound could potentially affect a wide range of cellular processes regulated by the MAPK signaling pathway. These could include changes in cell proliferation, differentiation, and response to stress .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target. Moreover, the cellular environment, including the presence of other signaling molecules and the state of the target protein, could also influence the compound’s efficacy .
Eigenschaften
IUPAC Name |
3-fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c18-17-6-13(7-19)3-4-15(17)11-21-9-14(10-21)12-22-16-2-1-5-20-8-16/h1-6,8,14H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGLJRYGNBOCMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)C#N)F)COC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

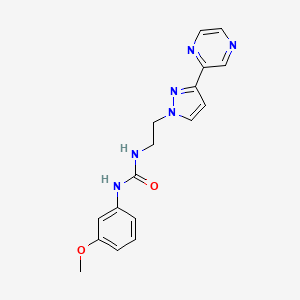

![8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2407226.png)
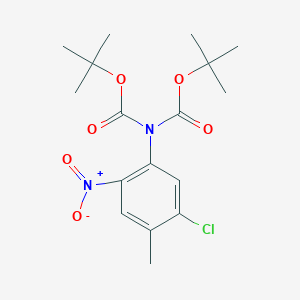
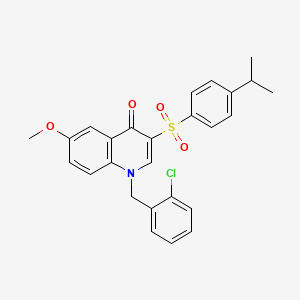
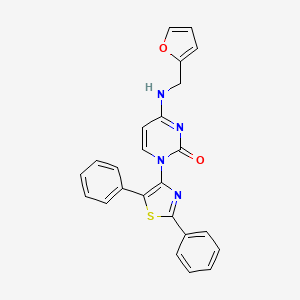



![Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate](/img/structure/B2407234.png)
![7-(4-benzoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2407235.png)

